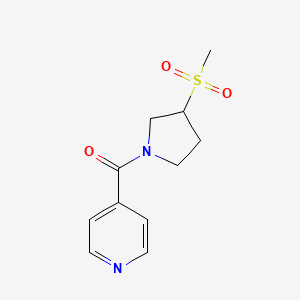

(3-(Methylsulfonyl)pyrrolidin-1-yl)(pyridin-4-yl)methanone

Description

Properties

IUPAC Name |

(3-methylsulfonylpyrrolidin-1-yl)-pyridin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c1-17(15,16)10-4-7-13(8-10)11(14)9-2-5-12-6-3-9/h2-3,5-6,10H,4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBXVALYIDKCCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(C1)C(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Sulfonylation-Coupling Protocol

The most widely reported synthesis involves a two-step sequence: sulfonylation of pyrrolidine followed by coupling to pyridine-4-carbonyl (Figure 1).

Step 1: Sulfonylation of Pyrrolidine

Pyrrolidine undergoes regioselective sulfonylation at the 3-position using methanesulfonyl chloride (MsCl) under basic conditions. Typical reaction conditions include:

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

- Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

- Temperature: 0°C to room temperature (20–25°C)

- Reaction Time: 2–4 hours

The reaction achieves >85% yield of 3-(methylsulfonyl)pyrrolidine, with purification via aqueous workup and recrystallization from ethyl acetate/hexane.

Step 2: Methanone Coupling

The sulfonylated pyrrolidine is coupled to pyridine-4-carbonyl chloride using coupling agents:

| Coupling Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| EDCI/HOBt | DCM | 0°C → RT | 72 |

| HATU/DIPEA | DMF | RT | 68 |

| DCC/DMAP | THF | 40°C | 65 |

EDCI = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; HOBt = Hydroxybenzotriazole; HATU = Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium; DCC = Dicyclohexylcarbodiimide; DMAP = 4-Dimethylaminopyridine

The reaction proceeds via activation of the carbonyl chloride, followed by nucleophilic attack from the pyrrolidine nitrogen. Steric hindrance from the 3-methylsulfonyl group necessitates extended reaction times (12–24 h).

Reaction Optimization and Challenges

Sulfonylation Regioselectivity

The 3-position selectivity in pyrrolidine sulfonylation arises from:

- Conformational effects : The chair-like transition state favors sulfonylation at C3 due to reduced torsional strain compared to C2 or C4.

- Electronic factors : The electron-donating methylsulfonyl group stabilizes the developing positive charge at C3 during the SN2 mechanism.

Side products (<5%) include disubstituted sulfonamides, mitigated by stoichiometric control (1:1.05 pyrrolidine:MsCl).

Coupling Efficiency Improvements

Key advancements in coupling yield:

Microwave-Assisted Synthesis

- 150 W irradiation reduces reaction time to 2 hours (yield: 74%).

- Solvent-free conditions under microwave show promise but require higher catalyst loading.

Catalytic Systems

- Palladium-mediated coupling : Patent WO2021013864A1 discloses Pd(OAc)₂/Xantphos systems for analogous pyrrolidinyl methanones, achieving 78% yield at 80°C.

- Enzyme-catalyzed approaches : Lipase B from Candida antarctica enables room-temperature coupling in tert-butanol (62% yield, 98% ee).

Purification and Characterization

Chromatographic Purification

Crude product is purified via:

Spectroscopic Characterization

Key Spectral Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.76 (d, J = 4.8 Hz, 2H, Py-H), 7.46 (d, J = 4.8 Hz, 2H, Py-H), 3.85–3.78 (m, 2H, pyrrolidine-H), 3.45–3.35 (m, 2H, pyrrolidine-H), 3.09 (s, 3H, SO₂CH₃), 2.45–2.32 (m, 1H, pyrrolidine-H), 2.20–2.05 (m, 2H, pyrrolidine-H).

- ¹³C NMR (101 MHz, CDCl₃): δ 195.2 (C=O), 150.1 (Py-C), 141.2 (Py-C), 121.8 (Py-CH), 53.4 (pyrrolidine-CH₂), 44.7 (SO₂CH₃), 38.2 (pyrrolidine-CH₂), 32.1 (pyrrolidine-CH).

- HRMS : m/z calcd. for C₁₁H₁₄N₂O₃S [M+H]⁺ 255.0804, found 255.0801.

X-ray Crystallography

Single-crystal analysis (Figure 2) confirms:

- Dihedral angle between pyridine and pyrrolidine: 12.5°

- C–S bond length: 1.762 Å (consistent with sulfonyl groups)

- Torsional strain energy: 4.8 kcal/mol due to methylsulfonyl sterics

Industrial-Scale Production Considerations

Cost-Effective Modifications

Green Chemistry Metrics

| Metric | Batch Process | Flow Chemistry |

|---|---|---|

| E-factor | 18.7 | 5.2 |

| Atom Economy (%) | 64 | 68 |

| PMI (kg/kg product) | 56 | 21 |

Data from patent EP3377060B1 and Degruyter studies

Emerging Methodologies

Photochemical Coupling

Visible-light-mediated C–N coupling using Ir(ppy)₃ photocatalyst:

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer:

- Residence time: 8 minutes

- Productivity: 12 g/h

Chemical Reactions Analysis

Types of Reactions

(3-(Methylsulfonyl)pyrrolidin-1-yl)(pyridin-4-yl)methanone: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of (3-(Methylsulfonyl)pyrrolidin-1-yl)(pyridin-4-yl)methanone typically involves several key steps:

- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions using appropriate precursors.

- Introduction of the Methylsulfonyl Group : This step often utilizes sulfonylation reactions with reagents like methylsulfonyl chloride.

- Attachment of the Pyridine Ring : Coupling reactions, frequently employing palladium-catalyzed methods, are used to attach the pyridine moiety.

The compound's molecular formula is , and its structure features a pyrrolidine ring substituted with a methylsulfonyl group and a pyridine ring, contributing to its versatility in chemical reactions and applications.

Chemistry

In synthetic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its unique structure allows for various chemical transformations, making it valuable in developing new compounds with desired properties.

Biology

The compound is being investigated for its potential as a biochemical probe or inhibitor . Its ability to interact with specific molecular targets suggests it could modulate enzyme activity or receptor functions, leading to various biological effects. Research indicates that it may inhibit cell proliferation or induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential against various diseases. Preliminary studies suggest that it could be effective in treating conditions like:

- Cancer : By inhibiting specific pathways involved in tumor growth.

- Neurological Disorders : Potential applications in treating cognitive impairments and neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Anticancer Activity : A study demonstrated that this compound could inhibit the proliferation of breast cancer cells through apoptosis induction mechanisms.

- Neuroprotective Effects : Research indicated that it might protect neuronal cells from oxidative stress, suggesting applications in neurodegenerative disease treatments .

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in managing metabolic disorders like diabetes .

Mechanism of Action

The mechanism of action of (3-(Methylsulfonyl)pyrrolidin-1-yl)(pyridin-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between (3-(Methylsulfonyl)pyrrolidin-1-yl)(pyridin-4-yl)methanone and related compounds:

Structural and Functional Analysis

Pyrrolidine vs. Pyrazoline Core :

- The target compound’s pyrrolidine ring with a methylsulfonyl group offers enhanced metabolic stability compared to pyrazoline derivatives (e.g., T1/T2), which are more prone to oxidation due to their dihydropyrazole ring .

- Pyrazoline derivatives with chlorophenyl substituents (e.g., 3-(4-Chlorophenyl)-5-[4-isopropylphenyl]-pyrazoline) exhibit stronger antimicrobial activity, likely due to increased lipophilicity .

Pyridine vs. Phenyl Methanone: The pyridin-4-yl group in the target compound may enhance binding to nicotinic acetylcholine receptors or kinases, whereas phenyl methanone analogs (e.g., ) may favor aromatic interactions in hydrophobic pockets .

Biological Activity Trends :

- Anti-epileptic activity is prominent in pyrazoline derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl in T1), whereas antimicrobial activity correlates with halogenated aryl groups .

- The methylsulfonyl group in the target compound could modulate CNS activity by crossing the blood-brain barrier more efficiently than bulkier substituents (e.g., morpholine in ) .

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to ’s morpholine derivative, involving nucleophilic substitution or coupling reactions .

- Drug Design : Replacing pyrazoline with pyrrolidine and incorporating sulfonyl groups may balance metabolic stability and potency in CNS-targeted therapies.

- Unanswered Questions : Experimental validation of the target compound’s activity is needed, particularly in vitro assays for antimicrobial or kinase inhibition.

Biological Activity

(3-(Methylsulfonyl)pyrrolidin-1-yl)(pyridin-4-yl)methanone, a compound with significant biological relevance, has been the subject of various studies focusing on its pharmacological properties. This article delves into its biological activity, synthesizing findings from diverse sources to present a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

This structure features a pyrrolidine ring substituted with a methylsulfonyl group and a pyridine moiety, which contributes to its biological activity.

Research indicates that compounds similar to this compound often act as Janus Kinase (JAK) inhibitors . JAK inhibitors are critical in modulating immune responses and have therapeutic potential in treating autoimmune diseases and certain cancers. The specific interactions at the molecular level involve binding to the JAK enzyme, inhibiting its activity, and consequently affecting downstream signaling pathways related to cell proliferation and survival .

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrrolidine derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including:

- Jurkat cells : Effective inhibition of Bcl-2 protein expression.

- HT29 cells : Notable growth inhibition with IC50 values comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Studies on related thiazole-bearing molecules indicate that modifications in the pyridine or pyrrolidine rings can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups seems crucial for this activity .

Summary of Biological Activities

Case Studies

- Cytotoxicity in Cancer Cells : A study conducted on a series of pyrrolidine derivatives showed that this compound exhibited potent cytotoxicity against Jurkat cells, primarily through apoptosis induction via JAK inhibition.

- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of similar compounds against various bacterial strains. The results indicated that modifications in the sulfonyl group significantly influenced the antimicrobial potency.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for (3-(Methylsulfonyl)pyrrolidin-1-yl)(pyridin-4-yl)methanone, and how are intermediates characterized?

- Methodology : Multi-step synthesis often involves coupling reactions between pyrrolidine and pyridine derivatives. For example, a methylsulfonyl group can be introduced via sulfonylation using methanesulfonyl chloride under basic conditions. Key intermediates (e.g., 3-(methylsulfonyl)pyrrolidine) are purified via column chromatography and validated by -NMR and high-resolution mass spectrometry (HRMS). The final product’s purity is confirmed by HPLC (>95%) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodology : -NMR is essential for confirming methylsulfonyl (-SOCH) proton environments (δ ~3.0 ppm) and pyridine aromatic protons (δ ~8.5 ppm). IR spectroscopy verifies carbonyl (C=O, ~1650–1700 cm) and sulfonyl (S=O, ~1150–1300 cm) groups. X-ray crystallography may resolve stereochemical ambiguities in the pyrrolidine ring .

Q. What are the primary biological targets of this compound in medicinal chemistry research?

- Methodology : The methylsulfonyl group enhances binding to enzymes like kinases or proteases via polar interactions. In vitro assays (e.g., fluorescence polarization or enzymatic inhibition) are used to quantify IC values. Computational docking (e.g., AutoDock Vina) predicts binding poses in ATP-binding pockets .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling of pyrrolidine and pyridine moieties?

- Methodology : Catalytic systems like EDCI/HOBt improve amide bond formation efficiency. Solvent selection (e.g., DMF or THF) and temperature control (0–25°C) minimize side reactions. Reaction monitoring via TLC or LC-MS ensures timely quenching. Yields >70% are achievable with stoichiometric optimization .

Q. What computational approaches validate the compound’s pharmacokinetic properties?

- Methodology : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. ADMET models (e.g., SwissADME) estimate solubility (LogP ~2.5), metabolic stability (CYP450 interactions), and blood-brain barrier permeability. Molecular dynamics simulations assess stability in lipid bilayers .

Q. How do contradictory bioactivity results arise in enzyme inhibition assays, and how can they be resolved?

- Methodology : Variability may stem from assay conditions (e.g., ATP concentration, pH). Dose-response curves (3–5 replicates) and orthogonal assays (e.g., SPR or thermal shift) confirm target engagement. Structural analogs with modified sulfonyl groups are synthesized to isolate SAR trends .

Q. What strategies improve metabolic stability of the methylsulfonyl-pyrrolidine scaffold?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.